Anti-Norovirus Activity: 4,6-Difluoro Substitution Confers Potent Antiviral Activity
The 4,6-difluorobenzothiazole analog (compound 3j), which is the core structure of the target compound, demonstrates potent anti-norovirus activity. It is 6.6-fold more potent than the original screening hit (compound 1) [1]. Critically, its unsubstituted counterpart (compound 3a) and the 5,6-difluoro regioisomer (compound 3m) are completely inactive (EC50 >100 µM), proving that both the presence and the precise regiochemistry of the 4,6-difluoro groups are essential for activity [1].
| Evidence Dimension | Antiviral potency against Murine Norovirus (MNV) |
|---|---|
| Target Compound Data | EC50 = 5.6 µM (for the direct 4,6-difluoro-benzothiazole analog, 3j) |
| Comparator Or Baseline | EC50 = 37 µM for compound 1 (5-bromo-thiophene analog); EC50 >100 µM for compound 3a (unsubstituted benzothiazole); EC50 >100 µM for compound 3m (5,6-difluoro-benzothiazole regioisomer) |
| Quantified Difference | 6.6-fold more potent than compound 1; >17.8-fold more potent than the inactive 3a and 3m regioisomer |
| Conditions | CPE reduction assay using RAW264.7 cells infected with MNV (280 TCID50/50 µL, 1 h exposure) |
Why This Matters
This validates that the 4,6-difluoro substitution pattern is a non-negotiable pharmacophore for anti-norovirus activity, making this specific compound a critical and irreplaceable intermediate for any research in this therapeutic area.
- [1] Ohba, M., et al. (2016). Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. Chemical and Pharmaceutical Bulletin, 64(5), 465-475. Data extracted from Table 2 and associated text. View Source
